1-aminocyclopentane-1-carboximidamide dihydrochloride
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Overview
Description
1-Aminocyclopentane-1-carboximidamide dihydrochloride is a chemical compound with the molecular formula C₆H₁₅Cl₂N₃. It is known for its role as a potent cell-permeable activator of AMP-activated protein kinase (AMPK), which has been extensively studied in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-aminocyclopentane-1-carboximidamide dihydrochloride typically involves the reaction of cyclopentanone with ammonia and cyanamide under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-Aminocyclopentane-1-carboximidamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
1-Aminocyclopentane-1-carboximidamide dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its role as an AMPK activator makes it valuable in studies related to cellular energy regulation and metabolism.
Medicine: It has potential therapeutic applications in treating metabolic disorders and diseases related to energy imbalance.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects primarily through the activation of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation leads to various downstream effects, including increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. The molecular targets and pathways involved include the phosphorylation of acetyl-CoA carboxylase and the inhibition of mTOR signaling.
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclopentane-1-carboxamide: Similar in structure but lacks the imidamide group.
Cyclopentylamine: A simpler amine derivative of cyclopentane.
Aminocyclopentane derivatives: Various derivatives with different functional groups attached to the cyclopentane ring.
Uniqueness
1-Aminocyclopentane-1-carboximidamide dihydrochloride is unique due to its specific structure, which allows it to effectively activate AMPK. This property distinguishes it from other similar compounds and makes it particularly valuable in research focused on cellular energy regulation and metabolic processes.
Properties
CAS No. |
1803585-35-4 |
---|---|
Molecular Formula |
C6H15Cl2N3 |
Molecular Weight |
200.1 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.